N-(2,6-dichloro-4-methylphenyl)acetamide
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Overview
Description
N-(2,6-dichloro-4-methylphenyl)acetamide is a chemical compound with the molecular formula C9H9Cl2NO. It is known for its unique structure, which includes two chlorine atoms and a methyl group attached to a phenyl ring, along with an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-dichloro-4-methylaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,6-dichloro-4-methylphenyl)acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers study its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,6-dichloro-4-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichloro-3-methylphenyl)acetamide
- N-(2,4-dichloro-6-methylphenyl)acetamide
- N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
N-(2,6-dichloro-4-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-3-7(10)9(8(11)4-5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
GXDIGWNQQLNRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)Cl |
Origin of Product |
United States |
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